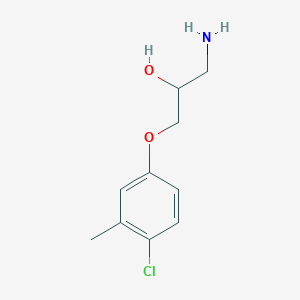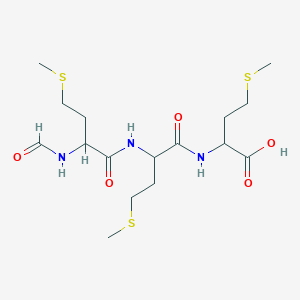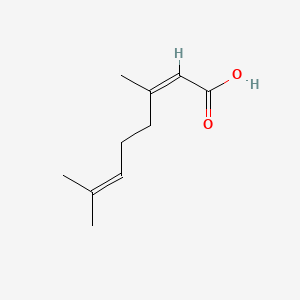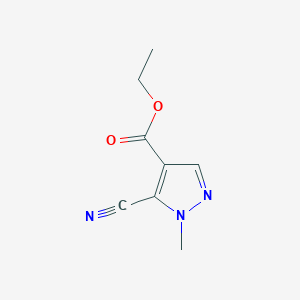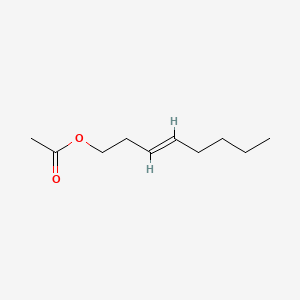
2'-Deoxy-2'-fluoro-5-iodocytidine
概要
説明
2’-Deoxy-2’-fluoro-5-iodocytidine is a potent anti-hepatitis C virus (HCV) agent .
Synthesis Analysis
The synthesis of 2’-Deoxy-2’-fluoro-5-iodocytidine involves several steps. The process begins with the bromination of 1,3,5-O-tribenzoyl-2-deoxy-2-fluoro-d-arabinofuranoside, followed by reaction with silylated 5-fluorouracil and further modifications of the sugar moiety . The use of trimethysilyl triflate or trimethylsilyl perchlorate as a catalyst during the coupling of pyrimidine bases with a carbohydrate ring is known to achieve the highest yields of the biologically active β-isomers .Molecular Structure Analysis
The molecular formula of 2’-Deoxy-2’-fluoro-5-iodocytidine is C9H11FIN3O4 and its molecular weight is 371.1 g/mol.Physical And Chemical Properties Analysis
2’-Deoxy-2’-fluoro-5-iodocytidine is a yellow solid with a purity of ≥95%. It has a boiling point of 524.6±60.0°C at 760 mmHg and a density of 2.4±0.1 g/cm3 .科学的研究の応用
Application in PET Imaging
Scientific Field
Nuclear Medicine and Molecular Imaging
Summary of the Application
2’-Deoxy-2’-fluoro-5-iodocytidine is used as a PET imaging agent for cellular proliferation .
Methods of Application
The compound is radiolabeled with an appropriate isotope and used in tumor-bearing mice. A micro-PET scanner is used to obtain images of the tumor-bearing animals .
Results or Outcomes
At 2 hours post-injection, the tumor uptake (% ID/g) of the compound in the faster-growing H441 cells was 3.13±1.11. The tumor/muscle ratios of accumulation for the compound in H441 cells were 4.15±1.82 .
Application in Plant Imaging
Scientific Field
Plant Metabolism and Chemodiversity
Summary of the Application
2’-Deoxy-2’-fluoro-5-iodocytidine is used in plant imaging research .
Methods of Application
The compound is a [18F]fluorine-labeled glucose analog in which C-2 hydroxyl group has been replaced by a positron-emitting [18F] radioisotope .
Results or Outcomes
The compound is used for monitoring radiotracer translocation, analyzing solute transport, root uptake, photoassimilate tracing, carbon allocation, and glycoside biosynthesis .
Application in Glucose Tracing
Scientific Field
Medical Diagnostics
Summary of the Application
2’-Deoxy-2’-fluoro-5-iodocytidine is used for glucose tracing with PET, especially useful in tumor imaging .
Methods of Application
The technique, in combination with computed tomography (CT) scanning, is used for evaluating glucose metabolism in the heart and brain .
Results or Outcomes
The results of this application are not specified in the source .
Application in X-ray Crystallography
Scientific Field
Structural Biology
Summary of the Application
2’-Deoxy-2’-fluoro-5-iodocytidine can be used in X-ray crystallography .
Methods of Application
The compound is used in the formation of crystals for X-ray diffraction studies .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FIN3O4/c10-5-6(16)4(2-15)18-8(5)14-1-3(11)7(12)13-9(14)17/h1,4-6,8,15-16H,2H2,(H2,12,13,17)/t4-,5-,6-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMSJJHKKXRFGV-UAKXSSHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)F)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FIN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415000 | |
| Record name | AG-H-25014 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Deoxy-2'-fluoro-5-iodocytidine | |
CAS RN |
80791-93-1 | |
| Record name | AG-H-25014 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






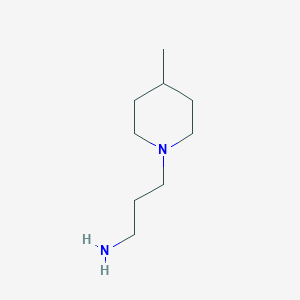
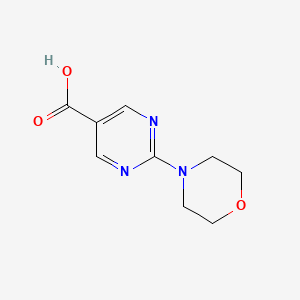
![2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethylamine](/img/structure/B1598773.png)
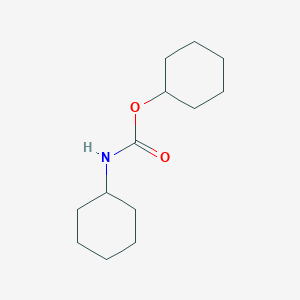
![5-[(2-chloro-5-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1598775.png)
